

Cryo-EM Structure of the ZH8667-Bound mTAAR1-Gs Complex: A Technical Guide

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Compound of Interest

Compound Name: ZH8667

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This technical guide provides an in-depth analysis of the cryo-electron microscopy (Cryo-EM) structure of the mouse Trace Amine-Associated Receptor 1 (mTAAR1) in complex with the agonist **ZH8667** and the stimulatory G protein (Gs). The elucidation of this structure offers significant insights into the molecular mechanisms of TAAR1 activation and provides a structural blueprint for the rational design of novel therapeutics targeting this receptor, which is implicated in various neurological and psychiatric disorders, including schizophrenia.

Overview of the mTAAR1-Gs Complex with ZH8667

Trace amine-associated receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that responds to a variety of endogenous trace amines. Its activation has been shown to modulate dopaminergic and glutamatergic neurotransmission, making it a promising target for the treatment of psychosis and other neuropsychiatric conditions. **ZH8667** is a potent agonist for TAAR1, and understanding its interaction with the receptor at a molecular level is crucial for the development of next-generation TAAR1-targeted drugs.

The cryo-EM structure of the **ZH8667**-bound mTAAR1-Gs complex was determined at a resolution of 3.10 Å, revealing the intricate details of agonist binding and the conformational changes that lead to G protein coupling and subsequent signaling.^[1] The complex consists of the mouse TAAR1, the Gs heterotrimer (G α s, G β 1, G γ 2), and an scFv16 fragment that stabilizes the complex.^[2] The ligand, **ZH8667**, is chemically identified as 2-[4-(3-fluorophenyl)phenyl]ethanamine.^[2]

Table 1: Structural and Compositional Details of the **ZH8667**-mTAAR1-Gs Complex

| Parameter | Value | Reference |
|------------------------|-------------------------------------------------|---------------------|
| PDB ID | 8WC7 | [1] |
| EMDB ID | EMD-37433 | [2] |
| Resolution | 3.10 Å | [1] |
| Method | Electron Microscopy (Single Particle) | [1] |
| Organism (Receptor) | Mus musculus (mouse) | [1] |
| Ligand | ZH8667 (2-[4-(3-fluorophenyl)phenyl]ethanamine) | [2] |
| Protein Components | mTAAR1, Gαs, Gβ1, Gy2, scFv16 | [2] |
| Total Structure Weight | 156.02 kDa | [1] |
| Deposition Date | 2023-09-11 | [1] |
| Release Date | 2023-12-27 | [1] |

Experimental Protocols

The determination of the cryo-EM structure of the **ZH8667**-bound mTAAR1-Gs complex involved a series of meticulous experimental procedures, from protein expression and purification to cryo-EM data acquisition and processing. A generalized workflow is outlined below.

Protein Expression and Purification

- mTAAR1 Expression:** The mouse TAAR1 was expressed in *Spodoptera frugiperda* (Sf9) insect cells using the baculovirus expression system.[\[1\]](#) This is a common method for producing high quantities of functional GPCRs for structural studies.

- **Gs Heterotrimer Expression:** The subunits of the Gs protein (G α s, G β 1, and G γ 2) were co-expressed in insect cells.
- **scFv16 Production:** The single-chain variable fragment 16 (scFv16), used to stabilize the GPCR-G protein complex, was also expressed and purified.
- **Purification:** The mTAAR1 receptor was solubilized from the cell membranes using detergents and purified via affinity chromatography, followed by size-exclusion chromatography to ensure homogeneity. The Gs heterotrimer was purified separately using established protocols.

Complex Formation and Vitrification

- **Complex Assembly:** The purified mTAAR1 was incubated with the agonist **ZH8667**, the heterotrimeric Gs protein, and the scFv16 to form the stable **ZH8667**-mTAAR1-Gs complex. The non-hydrolyzable GTP analog, GTP γ S, was likely used to lock the G protein in its active state.
- **Vitrification:** The assembled complex was applied to cryo-EM grids, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane. This process of vitrification is essential to preserve the native structure of the complex in a near-physiological state.

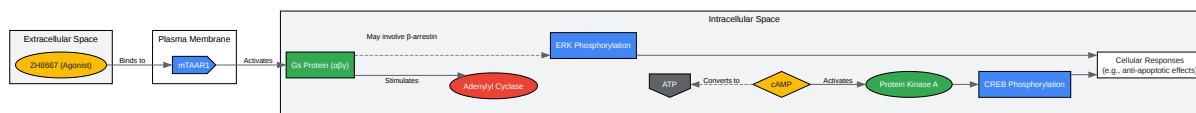
Cryo-EM Data Acquisition and Processing

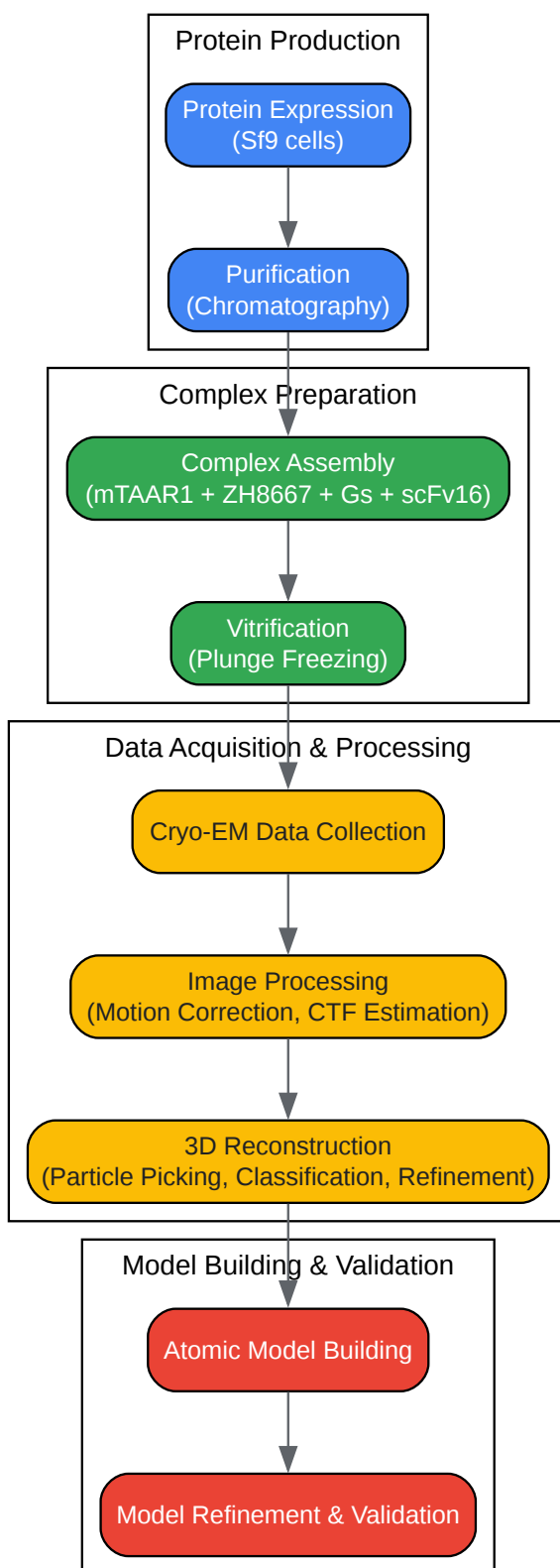
- **Data Collection:** The vitrified grids were imaged using a high-resolution transmission electron microscope equipped with a direct electron detector. A large dataset of movie micrographs was collected.
- **Image Processing:** The raw movie frames were subjected to motion correction and dose-weighting. Individual particle images corresponding to the **ZH8667**-mTAAR1-Gs complex were then picked, and 2D class averages were generated to assess the quality of the particles.
- **3D Reconstruction:** An initial 3D model was generated, and the particles were subjected to 3D classification and refinement to yield a high-resolution 3D density map of the complex.^[1]

- **Model Building and Refinement:** An atomic model of the complex was built into the cryo-EM density map and refined using molecular modeling software to optimize the fit and geometry.

Signaling Pathway of TAAR1 Activation

Activation of TAAR1 by an agonist like **ZH8667** initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to the stimulatory G protein, Gs, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). This signaling cascade can influence the activity of various downstream effectors. Additionally, TAAR1 has been shown to modulate other signaling pathways, including the ERK/MAPK pathway.





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